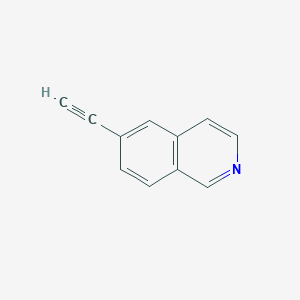

![molecular formula C8H6BrNO B1457089 6-Bromo-5-methylbenzo[d]oxazole CAS No. 1268037-03-1](/img/structure/B1457089.png)

6-Bromo-5-methylbenzo[d]oxazole

Vue d'ensemble

Description

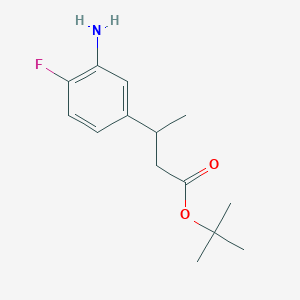

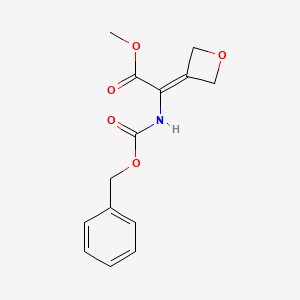

6-Bromo-5-methylbenzo[d]oxazole is a chemical compound with the empirical formula C8H6BrNO . It appears as a buff color crystalline solid .

Synthesis Analysis

The synthesis of oxazole derivatives, such as this compound, often involves direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The use of task-specific phosphine ligands and palladium catalysis is common, with the reaction preferred in polar solvents . Other methods include the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring, which is a doubly unsaturated ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The molecule has a bromine atom at the 6th position and a methyl group at the 5th position .Chemical Reactions Analysis

Oxazole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed direct arylation and alkenylation . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.04 . It has a melting point of 60-64 °C and a boiling point of 265 °C . The compound has a density of 1.61 .Applications De Recherche Scientifique

Synthesis of Polycyclic Systems

6-Bromo-5-methylbenzo[d]oxazole serves as a precursor in the synthesis of complex polycyclic systems. Nicolaides et al. (1989) described its utility in generating fused pyridine and oxazole-polycyclic systems, showcasing the compound's versatility in organic synthesis (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Antibacterial Agents Development

Research on oxazolidinone antibacterial agents has identified structures related to this compound as potential candidates with reduced activity against monoamine oxidase A, highlighting its relevance in drug discovery for improving safety profiles of antibacterials (Reck et al., 2005).

Anti-cancer Drug Synthesis

The compound is instrumental in the synthesis of key intermediates for anti-cancer drugs. Sheng-li (2004) explored its role in producing intermediates inhibiting thymidylate synthase, crucial for cancer treatment strategies (Cao Sheng-li, 2004).

Antimicrobial Activity

This compound derivatives have been synthesized to evaluate their antimicrobial activity. Patel et al. (2010) developed triazole analogs starting with related compounds, demonstrating promising antimicrobial and antitubercular properties (Patel, Khan, & Rajani, 2010).

Synthesis Methodologies

The compound is also pivotal in developing synthetic methodologies for producing related oxazole derivatives. Rizzo et al. (2000) reported on the synthesis of oxazole-containing compounds, emphasizing the efficiency and utility of such chemical transformations (Rizzo et al., 2000).

Safety and Hazards

Orientations Futures

Oxazole derivatives, including 6-Bromo-5-methylbenzo[d]oxazole, have been gaining attention in recent years due to their wide spectrum of biological activities . They are being increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research will likely focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, a class of compounds to which 6-bromo-5-methylbenzo[d]oxazole belongs, have been reported to exhibit a wide range of biological activities .

Mode of Action

Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Benzoxazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzoxazole derivatives have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Propriétés

IUPAC Name |

6-bromo-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHWTTPDAGIGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

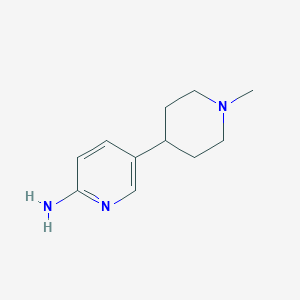

![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)

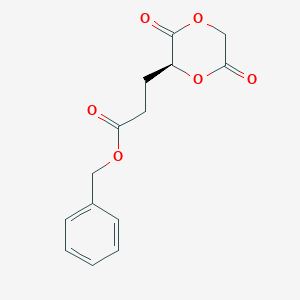

![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)